molecular formula C16H13F3N4O B12244791 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12244791
M. Wt: 334.30 g/mol
InChI Key: GSBLNPRZGJUQFO-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that combines an indole moiety with a pyrimidine ring The presence of the trifluoromethyl group enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Ethyl Group: The indole derivative is then alkylated with an ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling of the Indole and Pyrimidine Moieties: The final step involves the coupling of the indole and pyrimidine moieties through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and signaling pathways.

    Pharmacology: It is evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: It is explored for its potential use in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can bind to serotonin receptors, while the pyrimidine ring can interact with kinases. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]acrylamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)13-6-8-20-14(23-13)15(24)21-7-5-10-9-22-12-4-2-1-3-11(10)12/h1-4,6,8-9,22H,5,7H2,(H,21,24)

InChI Key

GSBLNPRZGJUQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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